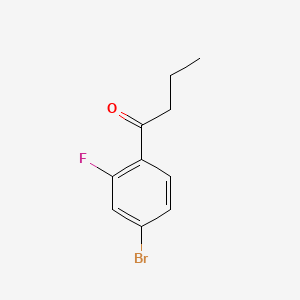

1-(4-Bromo-2-fluorophenyl)butan-1-one

Description

1-(4-Bromo-2-fluorophenyl)butan-1-one is a substituted aryl ketone with a four-carbon chain (butanone) and a 4-bromo-2-fluorophenyl group at the carbonyl position. Its molecular formula is C₁₀H₉BrFO, with a molecular weight of 243.08 g/mol. This compound is primarily utilized as a pharmaceutical intermediate or synthetic precursor due to the electron-withdrawing effects of bromine and fluorine, which enhance the electrophilicity of the ketone group, facilitating nucleophilic additions or cross-coupling reactions .

Properties

IUPAC Name |

1-(4-bromo-2-fluorophenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO/c1-2-3-10(13)8-5-4-7(11)6-9(8)12/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHTRFRWNHCLIGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716663 | |

| Record name | 1-(4-Bromo-2-fluorophenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311197-93-9 | |

| Record name | 1-(4-Bromo-2-fluorophenyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1311197-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromo-2-fluorophenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromo-2-fluorophenyl)butan-1-one can be synthesized through several methods. One common approach involves the reaction of 4-bromo-2-fluorobenzene with butanone in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of automated reactors to control temperature and pressure, ensuring consistent product quality. The final product is usually obtained with high purity through advanced purification techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2-fluorophenyl)butan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride.

Substitution: The bromine atom can be substituted with other nucleophiles in the presence of catalysts.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Corresponding carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Bromo-2-fluorophenyl)butan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials[][4].

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-fluorophenyl)butan-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The table below highlights structural analogs of 1-(4-Bromo-2-fluorophenyl)butan-1-one, emphasizing substituent variations, molecular properties, and applications:

Biological Activity

1-(4-Bromo-2-fluorophenyl)butan-1-one, also known by its chemical structure C10H10BrF, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action, supported by relevant data tables and case studies.

- IUPAC Name : this compound

- Molecular Formula : C10H10BrF

- CAS Number : 1311197-93-9

- Molecular Weight : 233.09 g/mol

Synthesis

The synthesis of this compound typically involves the bromination and fluorination of phenyl groups followed by a butanone reaction. Various synthetic routes have been explored, including:

- Electrophilic aromatic substitution for introducing bromine and fluorine groups.

- Subsequent coupling reactions to form the final ketone structure.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The antibacterial activity of this compound was evaluated against several multidrug-resistant pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols.

| Pathogen | MIC (µg/mL) | Comparison |

|---|---|---|

| Staphylococcus aureus | 4 | Comparable to daptomycin (MIC 1) |

| Escherichia coli | 8 | Stronger than ampicillin (MIC >64) |

| Candida albicans | 16 | Effective against fluconazole-resistant strains |

These findings suggest that the compound may possess significant potential as an antimicrobial agent, particularly against resistant strains.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits anticancer properties. The compound was tested on various cancer cell lines, including Caco-2 (colorectal cancer) and A549 (lung cancer).

| Cell Line | Viability (%) | Control Viability (%) | Statistical Significance |

|---|---|---|---|

| Caco-2 | 39.8 | 100 | p < 0.001 |

| A549 | 106.1 | 100 | Not significant |

The significant reduction in viability of Caco-2 cells indicates its potential as an anticancer agent, while the lack of effect on A549 cells suggests specificity in action.

The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific molecular targets, potentially influencing enzyme activity or receptor binding. The presence of bromine and fluorine atoms may enhance lipophilicity, facilitating membrane penetration and subsequent biological activity.

Case Studies

Several studies have highlighted the biological implications of similar compounds:

- Antibacterial Efficacy : A study demonstrated that derivatives with halogen substitutions exhibited varied antibacterial activity against Staphylococcus aureus and Escherichia coli, emphasizing the importance of structural modifications in enhancing efficacy .

- Anticancer Potential : Another investigation into related compounds revealed enhanced anticancer activity against colorectal cancer cells when specific functional groups were introduced .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.